molecular formula C15H31NO6Si B049203 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate CAS No. 123198-57-2

2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate

Cat. No. B049203
M. Wt: 349.49 g/mol
InChI Key: PVLBXNICXUCXTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves Michael addition reactions or esterification processes, where key functional groups are introduced to achieve desired properties. For instance, the hydrolytic condensation of Y-shaped triethoxysilanes with hydroxyl and fluoroalkyl groups leads to amphiphilic silsesquioxane nanoparticles.


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate, with its functional groups, plays a crucial role in its reactivity and the properties of resulting polymers. These structures facilitate bonding and cross-linking in polymers, impacting the material’s physical and chemical characteristics.


Chemical Reactions Analysis

Chemical reactions involving 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate are central to its application in creating polymers with specific functionalities. Reactions such as free radical polymerization are commonly used to synthesize polymers with desired properties, including hydrophilic poly (acrylamides) that demonstrate specific interactions with water and other molecules.

Scientific Research Applications

Organosiloxane-Acrylate Copolymer Composite

Xu Liang (2003) explored the use of similar monomers in creating organosiloxane-acrylate copolymers. These copolymers exhibit excellent mechanical properties and water resistance, suggesting potential applications in areas requiring durable and moisture-resistant materials [Xu Liang, 2003].

Functional Modification in Hydrogels

H. M. Aly and H. L. A. El-Mohdy (2015) studied the modification of hydrogels with various amines, including structures similar to 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate. These modifications improved the hydrogels' thermal stability and potential in medical applications due to enhanced antibacterial and antifungal activities [H. M. Aly, H. L. A. El-Mohdy, 2015].

Hybrid Membrane Development

Zhihua Lu, Guojun Liu, and S. Duncan (2003) worked on hybrid membranes using similar compounds, focusing on applications in biomedical fields and perm-selective barriers for commercial and military technologies. These membranes showed high water vapor permeability and could be customized for specific applications [Zhihua Lu, Guojun Liu, S. Duncan, 2003].

Biocompatibility in Drug Delivery

Mei-Show Lin, P. Xu, and W. Zhong (2012) explored the use of poly(2-hydroxyethyl acrylate)/silica composites for drug delivery. They found that these composites, incorporating structures akin to 2-Hydroxy-3-((3-(triethoxysilyl)propyl)amino)propyl acrylate, demonstrated controlled drug release and improved biocompatibility [Mei-Show Lin, P. Xu, W. Zhong, 2012].

Synthesis and Application in Organic Chemistry

Mizzanoor Rahaman et al. (2020) discussed the significance of compounds like 3-hydroxy-2-aryl acrylate in organic and medicinal chemistry, highlighting their role as precursors in drug development and natural product synthesis [Mizzanoor Rahaman et al., 2020].

properties

IUPAC Name

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO6Si/c1-5-15(18)19-13-14(17)12-16-10-9-11-23(20-6-2,21-7-3)22-8-4/h5,14,16-17H,1,6-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLBXNICXUCXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCC(COC(=O)C=C)O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432914
Record name N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] Prop-2-enoate

CAS RN

123198-57-2
Record name N-(3-ACRYLOXY-2-HYDROXYPROPYL)-3-AMINO-PROPYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Acryloxy-2-hydroxypropyl)-3-amino-propyltriethoxysilane; 50% in ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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